Bromoacetamido-PEG8-Boc

Description

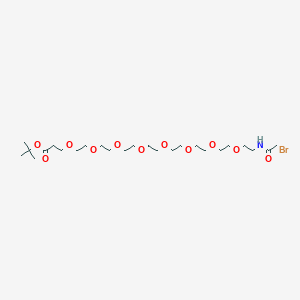

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48BrNO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWCFBGOCYWQSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48BrNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115930 |

Source

|

| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055041-16-0 |

Source

|

| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bromoacetamido-PEG8-Boc: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Bromoacetamido-PEG8-Boc is a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule facilitates the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, hijacking the cell's natural protein degradation machinery to eliminate specific proteins of interest. This guide provides a detailed overview of its properties, applications, and relevant experimental considerations.

Core Properties and Specifications

This compound is a polyethylene glycol (PEG)-based linker featuring a bromoacetamide group at one end and a Boc-protected amine at the other. The eight-unit PEG chain enhances solubility and provides spatial separation between the two ligands in the final PROTAC molecule.

| Property | Value | Source |

| Molecular Formula | C25H48BrNO11 | [1] |

| Molecular Weight | 618.55 g/mol | [1] |

| CAS Number | 2055041-16-0 | [1] |

| Appearance | Varies; may be a solid or liquid | [2] |

| Purity | Typically >95% or >98% | [3][4] |

| Solubility | Soluble in DMSO | [2] |

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. For long-term storage (months to years), it is recommended to store the compound in its pure form at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. If dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month to prevent degradation.[2]

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the construction of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The bromoacetamide group provides a reactive handle for conjugation to a nucleophile, such as a thiol group on a cysteine residue, while the Boc-protected amine allows for subsequent deprotection and linkage to another molecule.

References

An In-depth Technical Guide to Bromoacetamido-PEG8-Boc: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG8-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a plausible synthetic route with experimental protocols, and its role in advanced drug development workflows.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a bromoacetamide group at one terminus and a Boc-protected amine at the other. The eight-unit PEG chain imparts desirable physicochemical properties, such as increased hydrophilicity and improved pharmacokinetic profiles of the resulting conjugates.

The bromoacetamide moiety serves as a reactive handle for covalent modification, typically with thiol groups found in cysteine residues of proteins. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies, as it can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H48BrNO11 | [1] |

| Molecular Weight | 618.55 g/mol | [1] |

| CAS Number | 2055041-16-0 | [1] |

| Appearance | Varies (typically a solid or oil) | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | N/A |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, starting from commercially available Boc-NH-PEG8-COOH. The first step involves the amidation of the carboxylic acid to yield Boc-NH-PEG8-NH2. The second and final step is the bromoacetylation of the newly introduced primary amine.

Experimental Protocol: Synthesis of Boc-NH-PEG8-amine (Intermediate)

This protocol is a general procedure for amide bond formation.

Materials:

-

Boc-NH-PEG8-COOH

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Ammonia solution (e.g., 7N in Methanol)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Boc-NH-PEG8-COOH (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DCM or DMF.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

-

Filter off the DCU precipitate and wash with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting activated ester in a minimal amount of DMF or DCM.

-

To this solution, add an excess of ammonia solution (e.g., 7N in Methanol, 5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-NH-PEG8-amine.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the bromoacetylation of a primary amine.

Materials:

-

Boc-NH-PEG8-amine (from the previous step)

-

Bromoacetyl bromide or Bromoacetic anhydride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Boc-NH-PEG8-amine (1 equivalent) in anhydrous DCM.

-

Add a base such as Triethylamine or DIPEA (1.5-2 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.2 equivalents) or bromoacetic anhydride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in PROTAC Synthesis Workflow

This compound is a key building block in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG8 linker serves to connect the target-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation.

The synthesis of a PROTAC using this linker typically involves two key steps:

-

Deprotection: The Boc group is removed from this compound under acidic conditions (e.g., trifluoroacetic acid in DCM) to expose the primary amine.

-

Conjugation: The free amine can then be coupled to a ligand for either the target protein or the E3 ligase, typically via an amide bond formation. The bromoacetamide group is then available to react with a thiol-containing ligand (e.g., a cysteine-reactive warhead on the other ligand). The order of these conjugation steps can be reversed depending on the specific synthetic strategy.

Visualizing the Synthesis and Application

Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

PROTAC Assembly Logical Flow

Caption: Logical workflow for assembling a PROTAC using the linker.

References

An In-Depth Technical Guide to Bromoacetamido-PEG8-Boc: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG8-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides exemplary experimental protocols for its application in PROTAC synthesis and evaluation, and illustrates a key signaling pathway amenable to this technology.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker that is instrumental in the modular assembly of PROTACs. It features a bromoacetamide group, which is a reactive electrophile that can form a stable covalent bond with nucleophilic residues on a protein ligand, most notably the thiol group of cysteine. The other end of the linker is terminated with a tert-butyloxycarbonyl (Boc) protected amine, which, after deprotection, allows for conjugation to a ligand that binds an E3 ubiquitin ligase. The PEG8 spacer provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C25H48BrNO11 | [1] |

| Molecular Weight | 618.55 g/mol | [1] |

| CAS Number | 2055041-16-0 | [1] |

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a critical component of the PROTAC structure, the linker, which connects the target protein-binding ligand to the E3 ligase-binding ligand.

The experimental workflow for developing and evaluating a PROTAC synthesized using this compound typically involves the following key stages:

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using a bromoacetamide-functionalized PEG linker and the subsequent evaluation of its ability to induce target protein degradation.

Protocol 1: Synthesis of a PROTAC Using this compound

This protocol describes a general strategy for conjugating a target protein ligand (Ligand A, containing a nucleophilic thiol group) and an E3 ligase ligand (Ligand B, containing a primary amine).

Materials:

-

Ligand A with a free thiol group

-

This compound

-

Ligand B with a free amine group

-

Trifluoroacetic acid (TFA)

-

DIPEA (N,N-Diisopropylethylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Conjugation of this compound to Ligand A:

-

Dissolve Ligand A and a slight excess (1.1 equivalents) of this compound in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, purify the product (Ligand A-PEG8-Boc) by reverse-phase HPLC.

-

Confirm the identity of the product by mass spectrometry.

-

-

Boc Deprotection:

-

Dissolve the purified Ligand A-PEG8-Boc in a solution of TFA in dichloromethane (e.g., 20% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected product (Ligand A-PEG8-NH2).

-

-

Conjugation to Ligand B:

-

Dissolve Ligand B and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) and stir for 15 minutes to activate the carboxylic acid on Ligand B (if applicable, otherwise direct amine coupling is performed).

-

Add the deprotected Ligand A-PEG8-NH2 to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by LC-MS.

-

Purify the final PROTAC by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

-

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol details the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

-

Human cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Illustrative Signaling Pathway: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for PROTAC-mediated degradation. For instance, a PROTAC could be designed to target a mutated kinase in this pathway for degradation.

This diagram illustrates the canonical activation cascade of the MAPK/ERK pathway, a common target for therapeutic intervention, including the development of PROTACs to degrade key protein components of this pathway.

References

The Strategic Role of Bromoacetamido-PEG8-Boc in PROTAC Development: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bromoacetamido-PEG8-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core functionalities, provide detailed experimental protocols for its application, present quantitative data on the impact of PEG linkers in PROTAC efficacy, and visualize key biological and experimental workflows.

Core Concepts: The PROTAC Mechanism and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event in PROTAC-mediated protein degradation.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[3]

This compound is a versatile linker designed to facilitate the synthesis of covalent PROTACs. Its structure comprises three key functional domains:

-

Bromoacetamide Group: This moiety acts as a reactive "warhead" that can form a covalent bond with nucleophilic residues, most notably cysteine, on the target protein. This covalent binding can offer advantages in terms of potency and duration of action.

-

PEG8 Linker: The eight-unit polyethylene glycol (PEG) chain serves as a flexible spacer. The length and hydrophilicity of the PEG linker are critical parameters that influence the PROTAC's solubility, cell permeability, and, most importantly, the geometry and stability of the ternary complex.[4]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This amine, once deprotected, serves as a conjugation point for the E3 ligase ligand, allowing for the modular assembly of the final PROTAC molecule.[5]

Quantitative Data: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial determinant of a PROTAC's degradation efficiency, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[6][7] An optimal linker length is required to facilitate productive ternary complex formation, as a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[7]

The following table summarizes representative data from studies on Bruton's Tyrosine Kinase (BTK) PROTACs, illustrating the impact of varying PEG linker lengths on degradation potency.

| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PEG3 | BTK | Mino | >1000 | <20 |

| PEG4 | BTK | Mino | 850 | 45 |

| PEG8 | BTK | Mino | 8.6 | >90 |

| PEG12 | BTK | Mino | 25 | 88 |

This table presents a compilation of representative data from multiple sources to illustrate the concept of optimal linker length. Actual values can vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.[6][7]

Signaling Pathway: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it an attractive target for therapeutic intervention, including PROTAC-mediated degradation.[2]

Below is a diagram illustrating the BTK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a covalent PROTAC using this compound and for the evaluation of its protein degradation activity.

PROTAC Synthesis

The synthesis of a covalent PROTAC using this compound is a multi-step process involving the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker.

Step 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent coupling to an E3 ligase ligand.

-

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker (Bromoacetamido-PEG8-NH2). The product is often obtained as a TFA salt if the neutralization step is omitted, which can sometimes be used directly in the next step.[8]

-

Step 2: Coupling of Deprotected Linker to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide).

-

Materials:

-

Bromoacetamido-PEG8-NH2 (from Step 1)

-

Carboxylic acid-functionalized E3 ligase ligand

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware for inert atmosphere reactions.

-

-

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve Bromoacetamido-PEG8-NH2 (1 equivalent) in anhydrous DMF.

-

Add the solution of the deprotected linker to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the intermediate: Bromoacetamido-PEG8-E3 Ligase Ligand.

-

Step 3: Conjugation to the POI Ligand

This final step involves the covalent reaction of the bromoacetamide group with a nucleophilic residue (e.g., cysteine) on the POI ligand.

-

Materials:

-

Bromoacetamido-PEG8-E3 Ligase Ligand (from Step 2)

-

POI ligand containing a reactive nucleophile (e.g., a thiol group)

-

A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or an appropriate organic solvent system.

-

Standard laboratory glassware.

-

-

Procedure:

-

Dissolve the POI ligand in the chosen buffer or solvent.

-

Add a solution of the Bromoacetamido-PEG8-E3 Ligase Ligand (typically 1-1.5 equivalents) to the POI ligand solution.

-

Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the nucleophile on the POI ligand.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

-

Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC, enabling the determination of DC50 and Dmax values.[3][9]

-

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

PROTAC stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis apparatus, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).

-

Treat the cells with the PROTAC dilutions and incubate for a specific time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

-

-

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a covalent PROTAC using this compound.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. benchchem.com [benchchem.com]

- 9. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

An In-depth Technical Guide to PEG Linkers in Bioconjugation for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools, fundamentally transforming the therapeutic potential of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticle-based delivery systems.[1][2] PEGylation, the process of covalently attaching PEG chains to a molecule, addresses key challenges in drug development by improving a drug's pharmacokinetic and pharmacodynamic profile.[3][4] This in-depth guide provides a comprehensive overview of PEG linkers, their classification, the chemistry of their application, and the critical role they play in modern therapeutics.

Core Principles of PEGylation

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, imparts several beneficial properties.[1][5] The ethylene oxide repeating units of PEG form hydrogen bonds with water, creating a hydration shell that increases the hydrodynamic radius of the conjugate.[5] This "stealth" effect masks the molecule from the host's immune system and reduces renal clearance, thereby extending its circulation half-life.[5][6]

Key benefits of PEGylation include:

-

Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic drugs and proteins.[2]

-

Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes, lowering the risk of an immune response.[2]

-

Enhanced Stability: PEG linkers protect biomolecules from enzymatic degradation.[2]

-

Prolonged Circulation Time: The increased size of the PEGylated molecule reduces its clearance by the kidneys.[6]

Classification of PEG Linkers

PEG linkers can be classified based on their structure, functionality, and stability, allowing for a tailored approach to bioconjugate design.

Structural Classification

-

Linear PEG Linkers: These are the most common type, consisting of a straight chain of PEG units with functional groups at one or both ends.[7] They offer predictable behavior and minimal steric hindrance.[7]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[7] This architecture provides superior shielding effects and a higher hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance circulation time.[8][9]

-

Multi-arm PEGs: With more than two branches (e.g., 4-arm, 8-arm), these are often used in the formation of hydrogels and for creating conjugates with a high payload capacity.[10]

Functional Classification

-

Homobifunctional PEG Linkers: These possess identical reactive groups at both ends of the PEG chain and are typically used for cross-linking identical molecules or for polymerization.[10]

-

Heterobifunctional PEG Linkers: Featuring two different reactive groups, these linkers are ideal for the controlled, sequential conjugation of two distinct molecules, which is a common requirement in the development of ADCs and other targeted therapies.[10]

Stability Classification

-

Non-Cleavable PEG Linkers: These form a stable, permanent bond between the two conjugated molecules. They are used when the integrity of the conjugate is desired until it is degraded within the target cell.[]

-

Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[] This allows for the controlled release of a therapeutic agent at the target site, which can enhance efficacy and reduce off-target toxicity.[][12]

The Chemistry of Bioconjugation with PEG Linkers

The selection of the appropriate conjugation chemistry is critical for the successful synthesis of a stable and effective bioconjugate. The choice depends on the available functional groups on the biomolecule and the desired properties of the final product.

Amine-Reactive PEGylation

This is one of the most common PEGylation strategies, targeting the primary amines found in the side chains of lysine residues and at the N-terminus of proteins.[13] N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive functional groups.[14]

-

Reaction: The NHS ester reacts with a primary amine to form a stable amide bond.[15]

-

Conditions: The reaction is typically carried out in a pH range of 7.2 to 8.5.[14] At lower pH, the reaction rate is significantly reduced, while at higher pH, the hydrolysis of the NHS ester becomes a competing reaction, reducing efficiency.[16][17]

Thiol-Reactive PEGylation

This approach targets the sulfhydryl groups of cysteine residues, offering a more site-specific conjugation strategy as free cysteines are less abundant on the surface of proteins than lysines.[18][19] Maleimide is the most common functional group for thiol-reactive PEGylation.[18][19]

-

Reaction: The maleimide group reacts with a thiol via a Michael addition to form a stable thioether bond.[18]

-

Conditions: This reaction is highly selective for thiols in the pH range of 6.5 to 7.5.[18] Above pH 7.5, reactivity with amines can become a competing side reaction.[20]

Copper-Free Click Chemistry

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of "click chemistry" that has gained popularity in bioconjugation due to its high efficiency and biocompatibility.[21][22] This reaction does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.[21][23]

-

Reaction: A strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), reacts with an azide to form a stable triazole linkage.[10][21]

-

Conditions: The reaction is fast and proceeds under mild, physiological conditions.[21]

Quantitative Data on PEG Linkers and Conjugation Chemistries

The following tables summarize key quantitative data for the selection and application of PEG linkers.

| PEG Linker Property | Polydisperse PEG | Monodisperse PEG | Notes |

| Molecular Weight | Average (e.g., 2kDa, 5kDa, 10kDa, 20kDa)[24] | Precise and discrete[3] | Monodisperse PEGs offer greater batch-to-batch consistency. |

| Polydispersity Index (PDI) | 1.01 - 1.10[24][25] | Close to 1.0 (e.g., 1.000004)[13] | A lower PDI indicates a more homogeneous product. |

| Conjugation Chemistry | Target Functional Group | Reactive Group on PEG | Optimal pH Range | Typical Reaction Time | Molar Ratio (PEG:Biomolecule) |

| Amine-Reactive | Primary Amine (-NH₂) | NHS Ester | 7.2 - 8.5[14] | 30 min - 4 hours[14] | 1:1 to 2:1 for small molecules, 10-20 fold excess for proteins[15][19] |

| Thiol-Reactive | Thiol (-SH) | Maleimide | 6.5 - 7.5[18] | 30 min - 2 hours[20][26] | 2:1 to 20:1 (maleimide:thiol)[19][26] |

| Copper-Free Click Chemistry | Azide (-N₃) | DBCO, BCN | Physiological (e.g., 7.4)[21] | Fast (minutes to hours)[21] | Typically near stoichiometric |

| Cleavable Linker Type | Cleavage Stimulus | Typical Half-life (t₁/₂) at pH 7.4 | Notes |

| Hydrazone | Acidic pH (e.g., endosomes) | Variable, can be hours to days[12] | Stability can be influenced by plasma components.[12] |

| Ester | Esterases, pH | Can be designed to range from hours to months[27][28] | Susceptible to enzymatic cleavage in plasma and tissues.[28] |

| Disulfide | Reducing agents (e.g., glutathione) | Stable in circulation, cleaved intracellularly | Exploits the higher intracellular concentration of reducing agents. |

| Vinyl Ether | Acidic pH | Hours at pH < 5[28] | Used for acid-triggered release in liposomes.[28] |

| PEG Architecture | Property | Linear PEG | Branched PEG | Notes |

| Hydrodynamic Radius | For the same total MW | Smaller | Larger | Branched PEGs provide a greater "stealth" effect.[8] |

| In Vivo Half-life | For the same total MW | Shorter | Longer | The larger hydrodynamic radius of branched PEGs reduces renal clearance.[8] |

| Steric Hindrance | Lower | Higher | Can impact protein binding and activity if conjugation site is near the active site.[29] |

Experimental Protocols and Workflows

General Experimental Workflow for Protein PEGylation

The following diagram illustrates a typical workflow for the PEGylation of a protein.

Detailed Methodologies

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol is adapted for the conjugation of an amine-reactive PEG-NHS ester to a model protein.

-

Protein Preparation:

-

PEG-NHS Ester Preparation:

-

Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[19]

-

-

Conjugation Reaction:

-

Add the PEG-NHS ester stock solution to the protein solution to achieve a desired molar excess of the PEG linker (a 10-20 fold molar excess is a common starting point for proteins).[19]

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[14] The reaction can be gently mixed during this time.

-

-

Quenching the Reaction:

-

Add a quenching buffer, such as 1 M Tris-HCl at pH 8.0 or 1 M glycine, to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.

-

Protocol 2: Thiol-Reactive PEGylation using a Maleimide

This protocol outlines the conjugation of a PEG-Maleimide to a thiol-containing protein.

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-100 fold molar excess of TCEP is typically used, and the reaction is incubated for 20-30 minutes at room temperature.[19]

-

Remove the excess reducing agent using a desalting column or dialysis.

-

Prepare the thiol-containing protein at 1-10 mg/mL in a degassed buffer at pH 6.5-7.5 (e.g., PBS with EDTA to chelate metal ions that can oxidize thiols).[19]

-

-

PEG-Maleimide Preparation:

-

Dissolve the PEG-Maleimide in DMSO or DMF to create a 10 mM stock solution.[19]

-

-

Conjugation Reaction:

Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a widely used method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius.[1][]

-

Column Equilibration:

-

Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or similar) with at least two column volumes of a suitable buffer, such as PBS at pH 7.4.

-

-

Sample Loading and Elution:

-

Load the quenched reaction mixture onto the equilibrated column.

-

Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and smaller molecules like unreacted PEG and hydrolysis byproducts.[30]

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

-

Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

-

Characterization of PEGylated Bioconjugates

A thorough characterization of the final PEGylated product is essential to ensure its quality, purity, and consistency.

| Analytical Technique | Parameter Measured | Description |

| SDS-PAGE | Apparent Molecular Weight | PEGylation increases the apparent molecular weight of a protein on an SDS-PAGE gel, allowing for a qualitative assessment of the conjugation reaction. |

| Size Exclusion Chromatography (SEC) | Purity, Aggregation | Separates the PEGylated conjugate from unreacted protein and PEG, and can also detect the presence of aggregates.[][31] |

| Ion Exchange Chromatography (IEX) | Isomer Separation | Can separate positional isomers of PEGylated proteins, as the PEG chain can shield charged residues on the protein surface.[][31] |

| Reversed-Phase HPLC (RP-HPLC) | Purity, Drug-to-Antibody Ratio (DAR) | A powerful technique for analyzing the purity of ADCs and determining the distribution of drug-linker species.[][32] |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular Weight, Degree of PEGylation | Provides an accurate measurement of the molecular weight of the conjugate, confirming the number of attached PEG chains.[33][34] |

Signaling Pathways and Logical Relationships

Impact of PEGylation on Pharmacokinetics

The following diagram illustrates how PEGylation influences the pharmacokinetic profile of a therapeutic protein.

Decision Tree for PEG Linker Selection

This diagram provides a logical framework for selecting an appropriate PEG linker for a given application.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation, offering a versatile and powerful platform for enhancing the therapeutic properties of a wide range of biomolecules. By carefully considering the structural, functional, and stability characteristics of different PEG linkers, and by optimizing the conjugation chemistry, researchers can develop novel bioconjugates with improved efficacy, safety, and pharmacokinetic profiles. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the full potential of PEGylation technology.

References

- 1. lcms.cz [lcms.cz]

- 2. Copper Free Click Chemistry | Conju-Probe [conju-probe.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. chempep.com [chempep.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. precisepeg.com [precisepeg.com]

- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of PEGylation with linear and branched PEG chains on the adsorption of glucagon to hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labinsights.nl [labinsights.nl]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. Single-structure polyethylene glycol (PEG, PEO) derivatives without molecular weight distribution. [schem.jp]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. broadpharm.com [broadpharm.com]

- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 20. benchchem.com [benchchem.com]

- 21. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 22. chempep.com [chempep.com]

- 23. Copper-Free Click Chemistry [sigmaaldrich.com]

- 24. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]

- 25. Polymer PEG, Copolymer | BroadPharm [broadpharm.com]

- 26. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. mdpi.com [mdpi.com]

- 32. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 33. enovatia.com [enovatia.com]

- 34. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Bromoacetamido-PEG8-Boc for Cysteine-Specific Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern drug development and proteomics research. It enables the creation of precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), with enhanced therapeutic properties. Among the amino acids targeted for such modifications, cysteine stands out due to the unique nucleophilicity of its thiol group. This guide provides a comprehensive technical overview of Bromoacetamido-PEG8-Boc, a heterobifunctional linker designed for the specific modification of cysteine residues.

The structure of this compound incorporates three key functional elements:

-

A bromoacetamide group , which serves as the reactive moiety for the thiol group of cysteine, forming a stable thioether bond.

-

A polyethylene glycol (PEG) spacer of eight ethylene glycol units (PEG8) , which enhances the hydrophilicity and biocompatibility of the resulting conjugate. This can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2]

-

A tert-butyloxycarbonyl (Boc)-protected amine , which provides a latent functional group for subsequent conjugation steps after deprotection.

This guide will delve into the principles of cysteine modification using this compound, provide detailed experimental protocols, present comparative data on cysteine modification reagents, and illustrate relevant workflows.

Core Principles of Cysteine Modification with this compound

The primary mechanism of action for this compound is the alkylation of the sulfhydryl group of a cysteine residue by the bromoacetamide moiety. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom bearing the bromine. The bromide ion serves as a good leaving group, resulting in the formation of a highly stable thioether linkage.[1]

Reaction Specificity and Conditions

The reaction of bromoacetamide with cysteine is highly specific for thiol groups, especially under controlled pH conditions. The optimal pH for this reaction is typically slightly basic (pH 7.5-8.5) to facilitate the deprotonation of the cysteine's thiol group (pKa ≈ 8.5) to the more nucleophilic thiolate anion.[3] While bromoacetamides can react with other nucleophilic amino acid side chains, such as histidine and lysine, these reactions are generally much slower, particularly at a pH close to neutral.

Advantages of the Thioether Bond

The thioether bond formed between the bromoacetamide and cysteine is a key advantage of this linker. Compared to the succinimidyl thioether linkage formed from maleimide-thiol reactions, the thioether bond is irreversible and not susceptible to retro-Michael addition. This results in a more stable bioconjugate, which is particularly crucial for therapeutic applications where linker stability directly impacts efficacy and safety.[4][5][6]

Data Presentation: Comparative Analysis of Cysteine Modification Reagents

The choice of a cysteine modification reagent is critical and depends on the specific application. The following table summarizes key quantitative and qualitative data for bromoacetamide in comparison to other common thiol-reactive reagents.

| Reagent Class | Reactive Group | Bond Formed | Reaction pH | Bond Stability | Second-Order Rate Constant (k₂) | Notes |

| Bromoacetamide | Bromoacetyl | Thioether | 7.5 - 8.5 | High (Irreversible) | ~0.6 M⁻¹s⁻¹ (comparable to Iodoacetamide)[7] | Forms a very stable bond; reaction rate is generally slower than maleimides. |

| Iodoacetamide | Iodoacetyl | Thioether | 7.5 - 8.5 | High (Irreversible) | ~0.6 M⁻¹s⁻¹[7] | Commonly used for blocking free thiols; can be light-sensitive. |

| Maleimide | Maleimide | Succinimidyl Thioether | 6.5 - 7.5 | Moderate (Reversible) | > 10 M⁻¹s⁻¹[7] | Fast reaction rate; bond can be susceptible to retro-Michael addition and exchange with other thiols.[4][6] |

| Vinyl Sulfone | Vinyl Sulfone | Thioether | 8.0 - 9.0 | High (Irreversible) | Slower than maleimides | Forms a stable thioether bond; reaction rate is slower, which can allow for better control.[8] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound for cysteine-specific protein modification. These should be considered as a starting point and may require optimization for specific proteins and applications. This protocol is adapted from a similar procedure for a bromo-PEG-Boc reagent.[3]

Protocol 1: Cysteine-Specific PEGylation of a Protein

This protocol details the steps for conjugating this compound to a cysteine residue in a protein of interest.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Reduction buffer: e.g., Phosphate-buffered saline (PBS) with 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation buffer: e.g., PBS, pH 7.5-8.0

-

Quenching solution: e.g., 1 M N-acetylcysteine or L-cysteine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification equipment: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

Procedure:

-

Protein Preparation and Reduction:

-

Dissolve the protein of interest in the reduction buffer to a concentration of 1-10 mg/mL.

-

If the target cysteine is in a disulfide bond, incubate the protein solution with a 10- to 20-fold molar excess of DTT or TCEP for 1-2 hours at room temperature to reduce the disulfide bonds.

-

Remove the reducing agent using a desalting column or dialysis against the conjugation buffer. It is critical to remove the reducing agent as it will react with the bromoacetamide.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.[3]

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions.

-

-

Quenching the Reaction:

-

To stop the reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or L-cysteine) and incubate for 1 hour at room temperature.[3]

-

-

Purification of the PEGylated Protein:

-

Remove the excess PEG reagent and quenching reagent by SEC or IEX, depending on the properties of the protein.[9]

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

Collect the fractions containing the PEGylated protein.

-

Confirm the purity and extent of PEGylation by SDS-PAGE and Mass Spectrometry.

-

Protocol 2: Characterization by Mass Spectrometry

This protocol outlines a general workflow for the characterization of the PEGylated protein to confirm the modification and identify the site of conjugation.

Materials:

-

Purified PEGylated protein from Protocol 1

-

Denaturation/Reduction/Alkylation buffers and reagents (e.g., Urea, DTT, Iodoacetamide)

-

Proteolytic enzyme (e.g., Trypsin)

-

LC-MS/MS system

Procedure:

-

Sample Preparation for Proteomic Analysis:

-

Denature the purified PEGylated protein in a buffer containing 8 M urea.

-

Reduce any remaining disulfide bonds with DTT.

-

Alkylate all cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide scrambling.

-

Dilute the sample to reduce the urea concentration to less than 2 M.

-

Digest the protein into peptides using a protease like trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will measure the mass-to-charge ratio of the peptides and fragment them to determine their amino acid sequence.

-

-

Data Analysis:

-

Search the MS/MS spectra against the protein sequence database.

-

The PEGylated peptide will have a characteristic mass shift corresponding to the mass of the this compound moiety.

-

The fragmentation pattern of the PEGylated peptide will confirm the exact cysteine residue that was modified.

-

Protocol 3: Boc Deprotection for Subsequent Conjugation

This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.

Materials:

-

Purified PEGylated protein from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Suitable buffer for the deprotected protein (e.g., PBS, pH 7.4)

Procedure:

-

Deprotection Reaction:

-

Lyophilize the purified PEGylated protein.

-

Resuspend the protein in a solution of 95% TFA in water.

-

Incubate for 30-60 minutes at room temperature.

-

-

Protein Precipitation and Washing:

-

Precipitate the deprotected protein by adding cold diethyl ether.

-

Centrifuge to pellet the protein and discard the supernatant.

-

Wash the protein pellet with cold diethyl ether to remove residual TFA.[3]

-

-

Resuspension and Final Purification:

-

Air-dry the protein pellet.

-

Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Perform a final purification step using dialysis or a desalting column to remove any remaining salts.

-

Mandatory Visualizations

Caption: Workflow for Cysteine-Specific Protein PEGylation.

Caption: Reaction of Cysteine with this compound.

Conclusion

This compound is a valuable tool for the site-specific modification of cysteine residues in proteins. Its bromoacetamide group forms a stable, irreversible thioether bond with the thiol of cysteine, while the PEG8 spacer imparts favorable physicochemical properties to the resulting conjugate. The Boc-protected amine offers the potential for further, orthogonal modifications, making this reagent highly versatile for the construction of complex bioconjugates. The provided protocols and comparative data serve as a guide for researchers to effectively utilize this compound in their drug development and proteomic research endeavors. As with any bioconjugation strategy, empirical optimization of reaction conditions is crucial to achieve the desired modification efficiency and preserve the biological activity of the protein of interest.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Safe Handling and Application of Bromoacetamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental applications of bromoacetamide compounds. Designed for laboratory personnel, this document outlines the potential hazards, requisite safety protocols, and detailed experimental methodologies associated with this class of reagents. Particular emphasis is placed on ensuring the well-being of researchers while enabling the effective utilization of bromoacetamide compounds in their work.

Introduction to Bromoacetamide Compounds

Bromoacetamide and its derivatives are reactive chemical entities widely employed in biochemical and pharmaceutical research. Their utility stems from the presence of a reactive carbon-bromine bond, which renders them effective alkylating agents. This property allows for the covalent modification of nucleophilic residues in proteins, most notably cysteine, making them valuable tools for studying protein structure and function, as well as for the development of targeted covalent inhibitors. However, their inherent reactivity also necessitates stringent safety precautions to mitigate potential health risks.

Safety and Hazard Information

Bromoacetamide compounds are classified as hazardous materials and must be handled with the utmost care in a laboratory setting. The following sections detail the known hazards, necessary personal protective equipment, and emergency procedures.

Hazard Identification and Classification

Bromoacetamide compounds are generally classified as acutely toxic if swallowed and cause severe skin burns and eye damage[1][2][3][4]. Inhalation may cause respiratory tract irritation[5][6].

GHS Hazard Statements:

Data Presentation: Physicochemical and Toxicity Data

The following tables summarize key quantitative data for representative bromoacetamide compounds.

Table 1: Physicochemical Properties of Bromoacetamide Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Bromoacetamide | 683-57-8 | C₂H₄BrNO | 137.96 | 87-91 | White to off-white powder |

| N-Bromoacetamide | 79-15-2 | C₂H₄BrNO | 137.96 | 102-106 | White to yellow powder |

Table 2: Acute Toxicity Data for 2-Bromoacetamide

| Route of Exposure | Species | LD50 |

| Oral | Mouse | 124 mg/kg |

| Oral | Rabbit | 61 mg/kg |

| Oral | Rat | 100 mg/kg |

| Skin | Rat | 3160 mg/kg |

Source:[5]

Handling and Storage

Proper handling and storage procedures are critical to minimizing exposure and ensuring the stability of bromoacetamide compounds.

-

Engineering Controls: All work with bromoacetamide compounds should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[9][10]. An eyewash station and safety shower must be readily accessible[5].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a full-face shield are mandatory[1][2][9][10][11].

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Gloves should be inspected for tears or holes before each use[1][9][11].

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended[9][10][11].

-

-

Storage: Store bromoacetamide compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[5][9][10][11]. Keep containers tightly closed and protect from light and moisture[6][12]. For long-term storage of solutions, it is recommended to keep them at -80°C[13].

Emergency Procedures

In the event of exposure or a spill, immediate action is required.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5][10].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][5][10][11].

-

Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention[1][5].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].

-

Spills: Evacuate the area. For small spills, dampen the solid material with water and transfer it to a suitable container for disposal. Use absorbent paper dampened with water to clean the area. Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste[12][14].

Waste Disposal

All bromoacetamide waste, including contaminated materials, must be disposed of as hazardous waste through an approved hazardous waste disposal program[1][9]. Waste should be collected in a designated, properly labeled, and sealed container[9].

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving bromoacetamide compounds.

Protocol for Protein Alkylation for Mass Spectrometry

This protocol describes the in-solution alkylation of cysteine residues in proteins prior to mass spectrometry analysis.

Materials:

-

Protein sample

-

Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

-

Alkylating Agent: 0.5 M 2-Bromoacetamide stock solution (prepare fresh and protect from light)

-

Quenching Solution: 1 M DTT stock solution

-

Protease (e.g., Trypsin)

-

Digestion Buffer: 50 mM Ammonium Bicarbonate

-

C18 desalting spin columns

Procedure:

-

Denaturation: Dissolve the protein sample in the Denaturation Buffer[4].

-

Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes to reduce disulfide bonds[4].

-

Alkylation: Cool the sample to room temperature. Add 2-bromoacetamide to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark[4].

-

Quenching: Add DTT to a final concentration of 20 mM to quench any unreacted 2-bromoacetamide[4].

-

Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. Add trypsin and incubate overnight at 37°C[4].

-

Cleanup: Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's protocol[4]. The sample is now ready for LC-MS/MS analysis.

Protocol for Enzyme Inhibition Assay

This protocol provides a method to assess the inhibitory effect of 2-bromoacetamide on an enzyme with a critical cysteine residue in its active site, using Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as an example.

Materials:

-

Purified GAPDH enzyme

-

GAPDH Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

-

GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate and NAD⁺)

-

2-Bromoacetamide stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of GAPDH in the GAPDH Assay Buffer[4].

-

Inhibition Reaction: In a 96-well plate, add a fixed amount of GAPDH to wells containing increasing concentrations of 2-bromoacetamide (e.g., 0-100 µM). Include a control with no inhibitor. Incubate at room temperature for a defined period, for instance, 30 minutes[4].

-

Activity Assay: Initiate the enzymatic reaction by adding the GAPDH Substrate Solution to all wells[4].

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH formation is proportional to GAPDH activity[4].

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of remaining GAPDH activity against the 2-bromoacetamide concentration to determine the IC₅₀ value[4].

Signaling Pathways and Logical Relationships

Bromoacetamide compounds, due to their ability to covalently modify cysteine residues, can act as inhibitors of enzymes that rely on a catalytic cysteine. A prominent example is the family of deubiquitinating enzymes (DUBs), which play a crucial role in the ubiquitin-proteasome pathway.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This process is counteracted by DUBs, which remove ubiquitin, thereby rescuing proteins from degradation.

Caption: The Ubiquitin-Proteasome Pathway and Inhibition by Bromoacetamide Compounds.

Experimental Workflow for Identifying DUB Inhibition

The following diagram illustrates a typical workflow for identifying and characterizing the inhibition of a DUB by a bromoacetamide compound.

Caption: Experimental Workflow for DUB Inhibitor Characterization.

Conclusion

Bromoacetamide compounds are potent and versatile tools in chemical biology and drug discovery. Their ability to selectively alkylate cysteine residues enables a wide range of applications, from proteomic analysis to the development of novel therapeutics. However, their reactivity demands a thorough understanding of their hazards and the implementation of rigorous safety protocols. By adhering to the guidelines and methodologies outlined in this guide, researchers can safely and effectively harness the power of bromoacetamide compounds in their scientific endeavors.

References

- 1. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. oncotarget.com [oncotarget.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Bromoacetamido-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-Boc is a heterobifunctional chemical linker utilized for the covalent modification of proteins, particularly at cysteine residues. This reagent is of significant interest in drug development and proteomics for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]

The structure of this compound incorporates three key functional elements:

-

Bromoacetamido Group: A thiol-reactive electrophile that specifically reacts with the nucleophilic thiol group of cysteine residues to form a stable thioether bond. This enables the covalent conjugation of the linker to the protein of interest.

-

PEG8 Spacer: A polyethylene glycol (PEG) spacer consisting of eight ethylene glycol units. The PEG linker enhances the aqueous solubility and cell permeability of the resulting conjugate.[1][2] Its flexibility and length are critical parameters for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2]

-

Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected primary amine. The Boc group is a stable protecting group that can be removed under acidic conditions to reveal a primary amine. This allows for a staged conjugation strategy, where the newly exposed amine can be used for subsequent modifications, such as the attachment of an E3 ligase ligand in the synthesis of a PROTAC.[3]

These application notes provide a detailed protocol for the covalent labeling of cysteine residues in proteins using this compound and discuss its application in the synthesis of PROTACs.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of bromoacetamide in protein labeling. While specific data for this compound is not extensively published, the reactivity of the bromoacetamido functional group is well-characterized.

Table 1: Reactivity of Bromoacetamide with Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Optimal pH for Reaction |

| Cysteine | Thiol (-SH) | +++++ | 7.0 - 8.5 |

| Histidine | Imidazole | ++ | > 6.0 |

| Lysine | Amine (-NH₂) | + | > 8.5 |

| N-terminus | Amine (-NH₂) | + | > 8.0 |

| Methionine | Thioether (-S-CH₃) | +/- | Neutral |

Data compiled from multiple sources. Reactivity is dependent on concentration, temperature, and protein structure.[4]

Table 2: Recommended Reaction Conditions for Protein Labeling with Bromoacetamide Reagents

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 50 µM | Higher concentrations can increase the risk of non-specific labeling and aggregation. |

| Bromoacetamide Reagent Concentration | 10 - 100-fold molar excess over protein | The optimal ratio should be determined empirically for each specific protein. |

| Buffer | 50 - 100 mM Phosphate, HEPES, or Tris | Buffers should be free of nucleophiles (e.g., DTT) during the labeling step. |

| pH | 7.0 - 8.5 | A pH > 8.5 can enhance reactivity with other nucleophilic residues like lysine. |

| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction but may also increase non-specific labeling and protein instability. |

| Reaction Time | 30 minutes to 4 hours | Reaction progress can be monitored by mass spectrometry or activity assays. |

| Quenching Reagent | 10-50 mM DTT, β-mercaptoethanol, or L-cysteine | Added to consume excess bromoacetamide reagent and terminate the reaction. |

Experimental Protocols

This section provides a detailed methodology for the labeling of a protein with this compound.

Materials:

-

Purified protein containing at least one cysteine residue

-

This compound

-

Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Quenching Reagent (e.g., 1 M DTT stock)

-

Desalting column or dialysis equipment

-

Analytical equipment for characterization (e.g., Mass Spectrometer, SDS-PAGE)

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the Reaction Buffer to a final concentration of 10 µM.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, pre-treat with a reducing agent like 5 mM DTT or TCEP for 1 hour at room temperature.

-

Crucially, the reducing agent must be removed before the addition of the bromoacetamide reagent. This can be achieved using a desalting column or through dialysis against the Reaction Buffer.[4]

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Add the this compound stock solution to the protein solution to achieve a final concentration that is in molar excess to the protein (e.g., a 100-fold molar excess). The optimal molar excess should be determined empirically for each protein.[4]

-

Incubate the reaction mixture at room temperature for 2 hours in the dark, as haloacetamides can be light-sensitive. Gentle mixing is recommended.[4]

-

-

Quenching the Reaction:

-